N-([2,3'-bifuran]-5-ylmethyl)thiophene-3-carboxamide
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Overview
Description
Thiophene carboxamides are a class of organic compounds that contain a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a carboxamide group (a carbonyl group attached to a nitrogen atom). They are known for their wide range of biological and medicinal activities .
Synthesis Analysis
Thiophene carboxamides can be synthesized from acyl chlorides and heterocyclic amine derivatives . The synthesis involves a series of functionalizations that streamline the synthesis of complex tetra-substituted thiophenes .
Molecular Structure Analysis
The molecular structure of thiophene carboxamides can be characterized using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .
Chemical Reactions Analysis
Thiophene derivatives are traditionally synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene carboxamides can vary widely depending on the specific compound. For example, N-(3-Hydroxyphenyl)thiophene-2-carboxamide has a molecular weight of 219.26 .
Scientific Research Applications
Synthesis and Characterization
One study focused on the synthesis and characterization of thiophene-2-carboxamide derivatives, employing techniques such as X-ray diffraction, spectroscopic analysis, and elemental analysis. The study provided insights into the geometric optimization, chemical activity parameters, and bonding interactions within the molecule, contributing to the understanding of its structure and reactivity (Çakmak et al., 2022).
Antimicrobial Activity
Research has highlighted the antimicrobial potential of thiophene-2-carboxamide derivatives. One study demonstrated the effective antibacterial activity of these compounds against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Çakmak et al., 2022).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of thiophene-2-carboxamide derivatives with biological targets, such as lung cancer proteins. These studies provide insights into the potential therapeutic applications of these compounds in treating various diseases (Çakmak et al., 2022).
Anticancer Activity
The synthesis of thiophene-2-carboxamide derivatives and their evaluation for antinociceptive and anticancer activities have been explored. Such studies contribute to the discovery of new compounds with potential therapeutic benefits in pain management and cancer treatment (Shipilovskikh et al., 2020).
Green Chemistry Approaches
Research also encompasses the development of green chemistry methodologies for synthesizing thiophene-2-carboxamide derivatives. These approaches aim to reduce the environmental impact of chemical synthesis while exploring the antimicrobial activities of the synthesized compounds (Sowmya et al., 2018).
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiophene derivatives have been found to inhibit mitochondrial complex I, leading to potent antitumor activity .
Biochemical Pathways
For example, some thiophene derivatives have been found to inhibit mitochondrial complex I, which is a key component of the electron transport chain and plays a crucial role in cellular energy production .
Result of Action
Given the reported biological activities of thiophene derivatives, it’s plausible that this compound may induce changes at the molecular and cellular levels that contribute to its pharmacological effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(11-4-6-19-9-11)15-7-12-1-2-13(18-12)10-3-5-17-8-10/h1-6,8-9H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRYNFAHTUCNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(O2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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